1-Undecanethiol (CAS: 5332-52-5) is an 11-carbon, odd-chain linear alkanethiol widely procured for the fabrication of highly ordered self-assembled monolayers (SAMs) on gold, silver, and copper substrates. As a liquid at room temperature (melting point -3 °C), it offers excellent processability and solvent-free dispensing capabilities compared to longer-chain solid alkanethiols [1]. In surface engineering and molecular electronics, its primary value lies in its specific odd-carbon chain length, which dictates terminal methyl group orientation, monolayer packing density, and electron tunneling barrier properties. Buyers typically select 1-Undecanethiol when precise tuning of surface wettability, specific odd-even structural effects, or exact chain-length matching with 11-carbon functional co-adsorbates is required.
Substituting 1-Undecanethiol with closely related even-chain analogs, such as 1-decanethiol (C10) or 1-dodecanethiol (C12), fundamentally alters the supramolecular structure of the resulting monolayer due to the well-documented 'odd-even effect' [1]. Even-chain thiols orient their terminal carbon-carbon bonds at a tilted angle, exposing part of the underlying methylene (-CH2-) group, whereas odd-chain thiols like 1-Undecanethiol orient the bond nearly perpendicular to the surface, exposing a pure methyl (-CH3) interface. This structural divergence significantly impacts surface energy, molecular friction, and charge transport characteristics. Furthermore, in binary SAM formulations, substituting 1-Undecanethiol with a mismatched chain length when co-adsorbing with 11-carbon functional thiols (e.g., 11-mercaptoundecanoic acid) induces nanometer-scale phase segregation, destroying the macroscopic homogeneity required for reproducible biosensor performance [2].
When formulating binary mixed SAMs with 11-mercaptoundecanoic acid (MUA), chain-length matching is critical. 1-Undecanethiol (C11) and MUA (C11) exhibit complete macroscopic miscibility, evidenced by a single reductive desorption peak in cyclic voltammetry across all mixing ratios. In contrast, using mismatched comparators like 1-decanethiol (C10) or 1-dodecanethiol (C12) results in phase separation into distinct nanometer-scale domains, yielding multiple desorption peaks [1].
| Evidence Dimension | Reductive desorption peak behavior (miscibility indicator) |
| Target Compound Data | Single peak (homogeneous mixing without macroscopic domains) |
| Comparator Or Baseline | Mismatched chain lengths (e.g., C10/C12 + MUA) show multiple peaks |
| Quantified Difference | Complete elimination of macroscopic phase segregation for the C11/C11 pair |
| Conditions | Cyclic voltammetry of binary SAMs on Au(111) substrates |
Guarantees uniform spatial distribution of functional groups, which is essential for the reproducibility and binding efficiency of SAM-based biosensors.
Charge transport across alkanethiol SAMs does not scale linearly with thickness; it is modulated by the odd-even effect. 1-Undecanethiol (odd chain) exhibits a statistically discernible deviation in tunneling current density (J) compared to the baseline trend of even-chain homologs like 1-decanethiol and 1-dodecanethiol. Even-chain SAMs typically show higher J values than homologous odd-chain SAMs due to differences in packing energy and the orientation of the terminal methyl group [1].
| Evidence Dimension | Tunneling current density (J) |
| Target Compound Data | Lower J, aligning with the odd-chain structural packing trend |
| Comparator Or Baseline | Even-chain thiols (C10, C12) exhibit higher J than the odd-chain baseline |
| Quantified Difference | Statistically significant deviation in J between odd and even chain lengths |
| Conditions | Metal/SAM//Ga2O3/EGaIn junctions |
Allows engineers to precisely tune the insulating barrier properties and leakage currents in molecular electronic components beyond simple thickness scaling.
For industrial-scale SAM deposition, the physical state of the precursor dictates process complexity. 1-Undecanethiol has a melting point of -3 °C, remaining a clear, easily dispensable liquid at standard room temperature. In contrast, longer-chain benchmark thiols like 1-hexadecanethiol (C16) are solids at room temperature (melting point ~43 °C) and require heated lines or pre-dissolution steps for uniform application [1].
| Evidence Dimension | Melting point (Physical state at 20 °C) |
| Target Compound Data | -3 °C (Liquid) |
| Comparator Or Baseline | 1-Hexadecanethiol (C16) at ~43 °C (Solid) |
| Quantified Difference | 46 °C reduction in melting point |
| Conditions | Standard ambient temperature and pressure (SATP) |
Simplifies liquid-phase handling, volumetric dispensing, and integration into continuous manufacturing workflows without requiring heated equipment.
Because 1-Undecanethiol perfectly matches the chain length of 11-carbon functional thiols (e.g., 11-mercaptoundecanoic acid or 11-amino-1-undecanethiol), it is the right choice as a diluent to create homogeneously mixed, non-phase-segregated surfaces. This ensures uniform spatial distribution of capture antibodies or proteins in plasmonic flow-through biosensors and colloidal gold immunoassays [1].
In the fabrication of metal-molecule-metal junctions, 1-Undecanethiol is selected over 1-decanethiol or 1-dodecanethiol when the specific odd-even packing effect is required to achieve a targeted tunneling current density. Its specific terminal methyl orientation provides distinct insulating properties that cannot be achieved by simply interpolating between even-chain lengths [2].
For large-area gold passivation or anti-tarnish coatings where heated solvent baths are impractical or energy-intensive, 1-Undecanethiol serves as a highly practical liquid-phase precursor. Its liquid state at room temperature allows for straightforward, solvent-free volumetric dispensing and continuous roll-to-roll processing [3].
Irritant